![molecular formula C18H16N4O3S B2902361 methyl 7-(benzo[c][1,2,5]thiadiazole-5-carboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate CAS No. 1448029-95-5](/img/structure/B2902361.png)

methyl 7-(benzo[c][1,2,5]thiadiazole-5-carboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

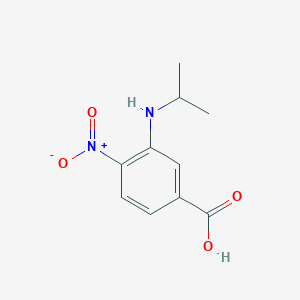

Beschreibung

Benzo[c][1,2,5]thiadiazole is a type of heterocycle that has been widely used in the production of donor-acceptor materials for organic electronics . It’s a key derivative for the synthesis of various photovoltaic materials . Isoquinoline is a benzopyridine, which is a type of organic compound containing a benzene ring fused to a pyridine ring.

Synthesis Analysis

The synthesis of benzo[c][1,2,5]thiadiazole-based compounds often involves cross-coupling reactions . For example, a new benzothiadiazole (BTZ) luminogen was prepared via the Suzuki–Miyaura Pd-catalysed C–C cross-coupling of 8-iodoquinolin-4(1H)-one and a BTZ bispinacol boronic ester .Molecular Structure Analysis

The molecular structure of benzo[c][1,2,5]thiadiazole-based compounds is often nonplanar, which contributes to their aggregated-induced emission (AIE) properties .Chemical Reactions Analysis

Benzo[c][1,2,5]thiadiazole-based compounds can be used as photosensitisers, which are substances that can absorb light and transfer the energy to other molecules .Physical And Chemical Properties Analysis

Benzo[c][1,2,5]thiadiazole-based compounds often exhibit high electron conductivity, which is indicated by their high values of E LUMO and energy band gap (Eg) . They also show a red shift of absorption maxima with lower absorptive and luminescent capacity .Wissenschaftliche Forschungsanwendungen

I have conducted several searches to find scientific research applications for the compound known as “methyl 7-(2,1,3-benzothiadiazole-5-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate” and its alternative name. However, the available information does not provide specific applications for this compound. The search results mainly discuss the benzo[c][1,2,5]thiadiazole motif in general, which is used in various fields such as photovoltaics, fluorescent sensors, and organophotocatalysts , but they do not detail the unique applications of the compound .

Wirkmechanismus

In the context of photochemistry, benzo[c][1,2,5]thiadiazole-based compounds can absorb light of sufficient energy, get excited to their first electronically excited singlet state (S1), and then occupy the triplet state (T1) via intersystem crossing (ISC). This process allows them to act as photosensitisers for the production of singlet oxygen under both batch and continuous flow conditions .

Zukünftige Richtungen

The use of benzo[c][1,2,5]thiadiazole in the design of appropriate compounds for photovoltaic materials is a promising area of research . The incorporation of photosensitisers based on the benzo[c][1,2,5]thiadiazole group into polymers of intrinsic microporosity (PIMs) for use in flow photochemistry is another potential application .

Eigenschaften

IUPAC Name |

methyl 7-(2,1,3-benzothiadiazole-5-carbonylamino)-3,4-dihydro-1H-isoquinoline-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O3S/c1-25-18(24)22-7-6-11-2-4-14(8-13(11)10-22)19-17(23)12-3-5-15-16(9-12)21-26-20-15/h2-5,8-9H,6-7,10H2,1H3,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYGOFXXTHZSTFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC4=NSN=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 7-(benzo[c][1,2,5]thiadiazole-5-carboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3,4-Dichlorophenyl)-1-[(1-hydroxycyclohex-2-en-1-yl)methyl]urea](/img/structure/B2902279.png)

![2-{3-[(3-chlorobenzyl)sulfonyl]-1H-indol-1-yl}-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2902286.png)

![N-[(6-cyclopropylpyridin-3-yl)methyl]-3-[4-(methylsulfanyl)phenyl]propanamide](/img/structure/B2902289.png)

![3-(4-methoxyphenyl)-2-methyl-9-(thiophen-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2902290.png)

![Ethyl 2-[3-methyl-7-(2-methylprop-2-enyl)-2,6-dioxopurin-8-yl]sulfanylacetate](/img/structure/B2902292.png)

![4-methoxy-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzamide](/img/structure/B2902293.png)

![[1,1'-Biphenyl]-3-thiol](/img/structure/B2902294.png)

![3-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-1,2,3-benzotriazin-4-one](/img/structure/B2902298.png)